molecular formula C17H14N2O2 B5014669 2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)acrylamide

2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)acrylamide

Cat. No. B5014669
M. Wt: 278.30 g/mol
InChI Key: YHLFMUWKEXBUEC-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)acrylamide, also known as CHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CHA is a member of the acrylamide family, which is widely used in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)acrylamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. This compound has also been shown to protect neurons from oxidative stress-induced damage. Additionally, this compound has been shown to have anti-oxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in some experiments. Additionally, this compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for 2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)acrylamide research. One area of research is to further elucidate its mechanism of action. Understanding how this compound exerts its effects can help identify new targets for drug development. Another area of research is to evaluate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, there is a need to develop new formulations of this compound that can improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)acrylamide involves the reaction between 2-hydroxybenzaldehyde, 3-methylaniline, and acrylonitrile in the presence of a catalyst. The reaction yields this compound in high purity and yield. The purity of this compound can be further improved by recrystallization.

Scientific Research Applications

2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to protect neurons from oxidative stress-induced damage.

properties

IUPAC Name

(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-5-4-7-15(9-12)19-17(21)14(11-18)10-13-6-2-3-8-16(13)20/h2-10,20H,1H3,(H,19,21)/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLFMUWKEXBUEC-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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